molecular formula C14H16N2O4 B2920150 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034338-13-9

2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2920150
CAS No.: 2034338-13-9
M. Wt: 276.292
InChI Key: GGTSRRGWKRRPQG-UHFFFAOYSA-N
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Description

The compound 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide features a methoxyphenoxy group linked via an acetamide bridge to a 5-methyl-1,2-oxazol-4-ylmethyl moiety. This structure combines aromatic ether, heterocyclic (oxazole), and amide functionalities, which are common in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-10-11(8-16-20-10)7-15-14(17)9-19-13-6-4-3-5-12(13)18-2/h3-6,8H,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSRRGWKRRPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2-methoxyphenol, which is then reacted with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then coupled with 5-methyl-1,2-oxazole-4-carboxaldehyde under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to yield different products.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the oxazole ring can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group may interact with hydrophobic pockets in proteins, while the oxazolylmethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues with Oxazole Moieties

Compound Name Key Structural Features Molecular Weight Physicochemical Properties Biological Activity/Notes
Target Compound 2-Methoxyphenoxy, 5-methyl-oxazol-4-ylmethyl Not provided Likely moderate lipophilicity Hypothesized CNS or anti-inflammatory activity
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide Isoxazol-3-yl sulfamoyl, isopropylphenoxy 429.49 g/mol Density: 1.332 g/cm³; pKa: ~5.58 Enhanced polarity due to sulfamoyl group
N-Isopropyl-N-(5-methyl-1,2-oxazol-4-yl)acetamide Isoxazol-4-yl, isopropyl 198.25 g/mol Higher lipophilicity Potential agrochemical applications

Key Differences :

  • The target compound’s methoxyphenoxy group distinguishes it from simpler oxazole derivatives like the isopropyl-substituted analogue , which lacks aromatic ethers.

Thiadiazole Derivatives ()

Compound Name Key Structural Features Melting Point (°C) Yield (%)
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Thiadiazole, methylthio, methoxyphenoxy 135–136 72
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) Thiadiazole, ethylthio, methoxyphenoxy 138–140 68

Key Differences :

  • Replacing the oxazole ring with a thiadiazole (as in 5k and 5l) introduces sulfur atoms, altering electronic properties and metabolic stability.

Sulfonamide-Containing Analogues ()

Compound Name Key Structural Features Potential Applications
2-Chloro-N-[4-(2-chloroacetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl]acetamide Sulfonamide, chloroacetamide Antibacterial or antifungal
N-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-[4-(4-methylphenyl)phenoxy]acetamide Sulfamoyl, biphenyl ether Anti-inflammatory or kinase inhibition

Key Differences :

Thiazolidinedione Derivatives ()

Compound Name Key Structural Features Biological Activity
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides Thiazolidinedione, methoxyphenoxy Hypoglycemic (antidiabetic)

Key Differences :

  • The thiazolidinedione core in these derivatives is absent in the target compound, suggesting divergent therapeutic applications (e.g., diabetes vs. CNS disorders) .

Pesticide Analogues ()

Compound Name Key Structural Features Use
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Chloro, methoxymethyl Herbicide (alachlor analogue)

Key Differences :

  • Chloroacetamides in pesticides prioritize halogenated groups for efficacy, whereas the target compound’s methoxyphenoxy group suggests non-agrochemical applications .

Biological Activity

The compound 2-(2-methoxyphenoxy)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H17N3O3C_{15}H_{17}N_{3}O_{3} with a molar mass of approximately 273.31 g/mol. The presence of the methoxyphenoxy and oxazole moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC15H17N3O3
Molar Mass273.31 g/mol
CAS NumberNot specified

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • COX Inhibition : Some analogs of methoxyphenols have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a role in inflammation and pain pathways .
  • Antioxidant Activity : The antioxidant properties of methoxyphenol derivatives suggest that this compound may scavenge free radicals, thereby reducing oxidative stress in biological systems .
  • Antimicrobial Effects : Similar compounds have shown moderate activity against gram-positive bacteria, indicating potential use as antimicrobial agents .

Antioxidant Activity

A study evaluating the antioxidant capacity of methoxyphenol derivatives utilized the DPPH radical-scavenging assay. Results indicated that compounds with multiple methoxy groups exhibited enhanced antioxidant activity, which could be beneficial in preventing oxidative damage in cells .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly enhances anti-inflammatory efficacy .

Case Studies

  • Case Study on COX Inhibition : A series of experiments demonstrated that derivatives similar to this compound effectively inhibited COX enzymes in human cell lines, leading to reduced inflammation markers in treated cells .
  • Antimicrobial Activity : In a controlled study, the compound was tested against various bacterial strains. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the oxazole ring and the methoxy group can significantly influence biological activity. For instance, the presence of electron-donating groups such as methoxy enhances COX inhibition compared to other substitutions .

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